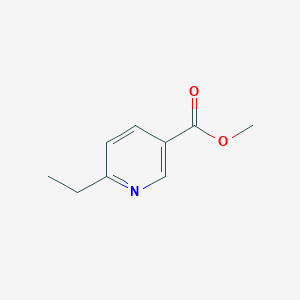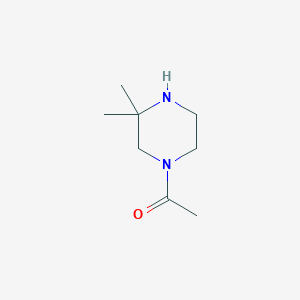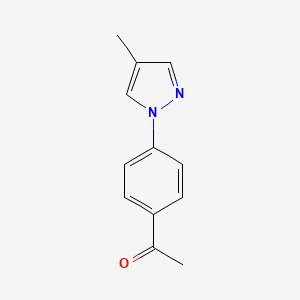
15,15,16,16,16-pentadeuteriohexadecanoic acid
Overview
Description
15,15,16,16,16-pentadeuteriohexadecanoic acid, also known as palmitic acid-15,15,16,16,16-D5, is a deuterated form of palmitic acid. This compound is a stable isotope-labeled fatty acid, where five hydrogen atoms are replaced by deuterium. It is commonly used in scientific research due to its unique properties and applications in various fields.
Mechanism of Action
Biochemical Pathways
Hexadecanoic-15,15,16,16,16-D5 acid, like other fatty acids, is likely involved in various biochemical pathways, including lipid metabolism . It may influence the synthesis and breakdown of lipids in the body, affecting energy production and storage. The downstream effects of these changes can have significant impacts on cellular function and overall health .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Hexadecanoic-15,15,16,16,16-D5 acid . Factors such as pH, temperature, and the presence of other molecules can affect the absorption, distribution, metabolism, and excretion of Hexadecanoic-15,15,16,16,16-D5 acid, thereby influencing its overall effect.
Preparation Methods
Synthetic Routes and Reaction Conditions
15,15,16,16,16-pentadeuteriohexadecanoic acid can be synthesized through the hydrogenation of hexadecenoic acid using deuterium gas. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions to ensure complete hydrogenation and incorporation of deuterium atoms .
Industrial Production Methods
In industrial settings, the production of hexadecanoic-15,15,16,16,16-D5 acid involves the large-scale hydrogenation of hexadecenoic acid with deuterium gas. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
15,15,16,16,16-pentadeuteriohexadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hexadecanoic-15,15,16,16,16-D5 acid derivatives, such as aldehydes and ketones.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The carboxyl group can undergo substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and alcohols are employed for esterification reactions.
Major Products Formed
Oxidation: Aldehydes, ketones, and carboxylic acid derivatives.
Reduction: Hexadecanol-15,15,16,16,16-D5.
Substitution: Hexadecanoic-15,15,16,16,16-D5 esters and amides.
Scientific Research Applications
15,15,16,16,16-pentadeuteriohexadecanoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
15,15,16,16,16-pentadeuteriohexadecanoic acid is compared with other deuterated fatty acids, such as:
Stearic-17,17,18,18,18-D5 acid: Another deuterated fatty acid with similar applications in lipidomics and metabolic studies.
Oleic acid-9,10-D2: A deuterated monounsaturated fatty acid used in similar research contexts.
Palmitic acid-D31:
This compound is unique due to its specific deuterium labeling pattern, which provides distinct advantages in certain analytical techniques and research applications .
Properties
IUPAC Name |
15,15,16,16,16-pentadeuteriohexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


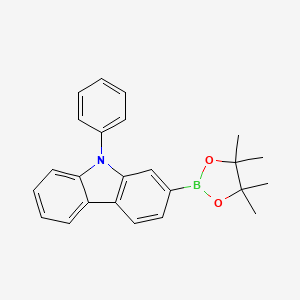
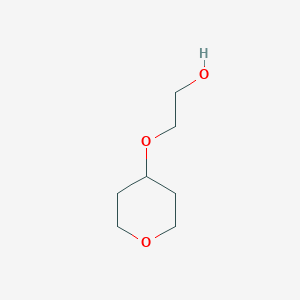
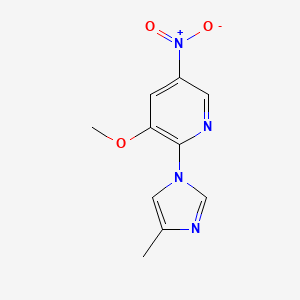
![1-[2-(4-Methylphenyl)ethenyl]naphthalene](/img/structure/B1429273.png)
![[2-(1-Ethyl-1H-pyrazol-5-yl)ethyl]amine](/img/structure/B1429274.png)


![6,8-Dichloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1429278.png)

